molecular formula C23H24N2O4S2 B2703113 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941949-89-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2703113
CAS No.: 941949-89-9
M. Wt: 456.58
InChI Key: HZPRMLGZWRSMDA-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a biphenyl sulfonamide moiety at the 6-position. The ethylsulfonyl group enhances metabolic stability and modulates solubility, while the biphenyl sulfonamide may contribute to target binding via hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-2-30(26,27)25-16-6-9-20-17-21(12-15-23(20)25)24-31(28,29)22-13-10-19(11-14-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,24H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPRMLGZWRSMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide typically involves multiple steps. It often starts with the preparation of tetrahydroquinoline intermediates, followed by sulfonation and coupling reactions to introduce the biphenyl sulfonamide groups.

Industrial Production Methods

For large-scale production, standard methodologies involve:

  • Step 1: Formation of the tetrahydroquinoline backbone under conditions such as hydrogenation of quinoline.

  • Step 2: Sulfonation using reagents like sulfur trioxide or chlorosulfonic acid.

  • Step 3: Coupling with biphenyl sulfonamide derivatives under catalytic conditions to complete the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, altering its functional groups and potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert sulfonyl groups to sulfonamides, impacting its biological activity.

  • Substitution: Aromatic and nucleophilic substitutions are common, leading to derivatives with varied functionalities.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens, alkylating agents under catalytic conditions.

Major Products

Scientific Research Applications

Chemistry

Used in the synthesis of more complex molecules, as a building block in organic synthesis, and in studying reaction mechanisms.

Biology

Exhibits potential as a lead compound in drug discovery, given its structural complexity and biological activity.

Medicine

Investigated for possible therapeutic effects, including antibacterial, antifungal, and anticancer activities.

Industry

Applications in the development of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide interacts with various molecular targets, such as enzymes and receptors, modulating their activity. It can bind to protein active sites, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethylsulfonyl group replaces bulkier cyclic amines (e.g., piperidinyl or pyrrolidinyl) in analogs, likely reducing steric hindrance and altering solubility .

Hypothesized Advantages of the Target Compound :

  • Enhanced Blood-Brain Barrier Penetration : The ethylsulfonyl group’s lower polarity compared to piperidinyl HCl salts could improve CNS bioavailability.
  • Antitumor Potential: highlights disulfonamide derivatives with antitumor activity, suggesting the biphenyl sulfonamide moiety may confer similar properties .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Ethylsulfonyl groups are less prone to oxidative metabolism than piperidinyl or pyrrolidinyl substituents, which may reduce first-pass clearance .

Research Findings and Implications

Synthesis Efficiency : Yields for analogs range from 60–73%, suggesting that the target compound’s synthesis (likely via sulfonylation and coupling reactions) would require optimized conditions to achieve comparable purity (>95% HPLC) .

Biological Selectivity: Substituents at the 1- and 6-positions critically influence NOS isoform selectivity. The ethylsulfonyl group may favor iNOS inhibition, while the biphenyl sulfonamide could broaden activity to include antimicrobial or antitumor effects .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2C_{19}H_{24}N_2O_4S_2, which indicates the presence of multiple functional groups that contribute to its unique chemical properties. The compound features a tetrahydroquinoline core linked to an ethylsulfonyl group and a biphenyl sulfonamide moiety , enhancing its biological activity.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes. Notably, it has been studied for its role in inhibiting lysyl oxidase , an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of lysyl oxidase may have therapeutic implications for conditions such as fibrosis and cancer metastasis.

Antimicrobial and Anti-inflammatory Properties

In addition to enzyme inhibition, this compound has shown potential antimicrobial and anti-inflammatory properties. These activities suggest a broad spectrum of biological applications, making it a candidate for further pharmacological exploration.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The sulfonamide moiety enhances binding affinity to enzymes or receptors involved in various biological pathways. Detailed studies are necessary to elucidate the exact molecular targets and pathways influenced by this compound.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound better, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamideMethylsulfonyl groupVariation in sulfonic group affects reactivity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[phenyl]-4-sulfonamidePhenyl groupChanges in aromatic character influence biological activity
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-[m-tolyl]-4-sulfonamideEthylthio groupDiffering sulfur functional groups alter chemical properties

This table highlights how variations in functional groups can significantly influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study 1 : A study focused on the inhibition of lysyl oxidase revealed that modifications in the sulfonamide structure could enhance potency against this enzyme. The results indicated that specific substitutions could optimize binding affinity and inhibition efficacy.
  • Study 2 : Research exploring antimicrobial properties showed that this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis .

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